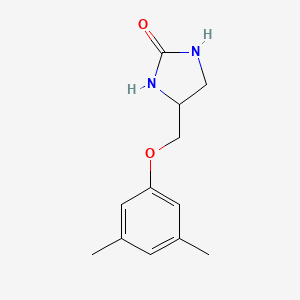
BeKm-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BeKm-1 toxin is a peptide toxin that has been isolated from the venom of the Central Asian scorpion Buthus eupeus. This compound toxin has been reported to be a highly selective inhibitor of the human ether-a-go-go ERG1 channel (hERG1). this compound inhibits hERG1 channels expressed in HEK-293 cells with an IC50 of 3.3 nM, but has no effect at 100 nM on human EAG, human SK1, rat SK2, human IK, human BK, KCNQ1/KCNE1, KCNQ2/KCNQ3, and KCNQ4 channels. It has also minimal effects on rat ELK1 channel. this compound inhibits the human ERG1 + KCNE1 combination transiently expressed in HEK-293 cells with an IC50 value in the range of 10 to 30 nM. this compound toxin preferentially blocks human ERG channel through the closed (resting) state, although some open channel blockade is also reported to occur.
Wissenschaftliche Forschungsanwendungen
HERG Channel Specificity : BeKm-1 is unique among short scorpion toxins due to its selective action on ERG-type channels. The binding site of this compound on the HERG channel is distinct from traditional sites found in other short scorpion toxins, contributing to its specificity (Korolkova et al., 2002).
Mechanism of Action : this compound shares a structural scaffold with charybdotoxin but differs in its mechanism of suppressing currents through target potassium channels. It binds near the HERG pore, potentially allowing current conduction with altered kinetics (Zhang et al., 2003).
Peptide Inhibitor Characteristics : this compound is characterized by a signal peptide and amino acid composition that classifies it as a scorpion venom potassium channel blocker. Its recombinant forms have shown to partly inhibit M-type K+ currents and specifically block hERG1 potassium channels (Korolkova et al., 2001).
Impact on Cardiomyocytes : The interaction of this compound with cardiomyocytes derived from human-induced pluripotent stem cells (hiPS-CMs) affects their excitability and contractile properties. This compound induces early afterdepolarizations and reduces spontaneous action potentials, calcium transients, and contraction frequencies, which are critical features associated with arrhythmic risk in drug-induced long QT syndrome (LQTS) (De Waard et al., 2020).
Development of Fluorescent Analogues : Fluorescent derivatives of this compound have been developed for biochemical experiments, maintaining specificity towards the hERG channel. These analogues provide insights into designing toxin analogues with different chemical groups attached to this compound (Vasseur et al., 2019).
Optical Control of hERG Channel Activity : A photo-protected analog of this compound has been developed, allowing control of hERG channel activity with high temporal and spatial resolution using light. This innovation facilitates the study of hERG channels and their implications in arrhythmias (Montnach et al., 2020).
Eigenschaften
Molekularformel |
C174H261N51O52S6 |
|---|---|
Molekulargewicht |
4091.70 Da |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



